Ethalfluralin

Vue d'ensemble

Description

Ethalfluralin is a dinitroaniline-type herbicide widely used in agriculture to control a variety of weeds. It has been the subject of various studies to understand its effects on crops, weeds, and the environment. For instance, research has shown that this compound can affect the incidence and severity of net blotch disease of peanut pods, suggesting a potential interaction with actinomycetes involved in the disease . Additionally, this compound has been evaluated for its weed control efficacy in crops like potatoes, where it has been combined with other herbicides to improve performance .

Synthesis Analysis

Molecular Structure Analysis

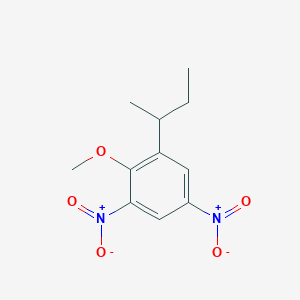

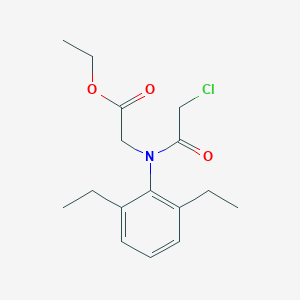

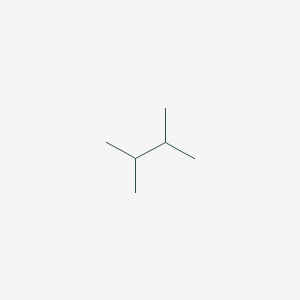

This compound's molecular structure is characterized by the presence of nitro groups and a trifluoromethyl group attached to a benzene ring, which is a common feature among dinitroaniline herbicides. This structure is crucial for its herbicidal activity, as it disrupts mitosis in target plants .

Chemical Reactions Analysis

The degradation of this compound in the atmosphere has been studied, revealing that it undergoes photolysis under solar radiation. The photolysis rate coefficient and the rate coefficients for reactions with hydroxyl radicals and ozone have been determined, indicating that photolysis is the main degradation pathway in the atmosphere . This information is essential for understanding the environmental fate of this compound.

Physical and Chemical Properties Analysis

This compound's physical and chemical properties, such as its solubility, volatility, and stability, are important for its application as a herbicide. While specific properties are not detailed in the provided papers, the studies suggest that this compound can be applied preemergence or preplant incorporated to crops like peanuts and potatoes without significant injury at certain rates . However, higher rates can lead to crop injury and reduced yields, indicating a dose-dependent effect .

Relevant Case Studies

Several case studies have been conducted to evaluate the impact of this compound on crops and the environment. For example, this compound has been shown to impair implantation by affecting mitochondrial viability and function during early pregnancy in porcine cell lines, which raises concerns about its potential effects on reproductive health . In agriculture, this compound has been used to control weeds in potato cultivation, but its efficacy varies depending on the weed species and the combination with other herbicides . Additionally, resistance issues have been observed in green foxtail, where a resistant biotype was found to be less sensitive to this compound, highlighting the need for diverse weed management strategies .

Applications De Recherche Scientifique

Analyse des résidus de pesticides

L'éthalfluralin a été évalué pour les résidus de pesticides qui sont pris en compte lors de l'établissement des tolérances à l'importation. L'EFSA a développé le fichier d'aperçu des résidus de pesticides (PROFile) pour donner un aperçu des données prises en compte pour l'établissement de ces tolérances .

Élimination des N-nitrosamines

Des recherches ont été menées sur l'élimination des N-nitrosamines des pesticides, y compris l'éthalfluralin, en raison de leur application à grande échelle et de leurs risques potentiels pour la santé .

Détermination dans les échantillons alimentaires

Une étude a présenté une méthode de détermination rapide et efficace de l'éthalfluralin dans des échantillons de farine de soja, mettant en évidence sa pertinence en matière de sécurité alimentaire .

Gestion de la résistance aux herbicides

L'éthalfluralin a été étudié pour son efficacité contre les mauvaises herbes résistantes aux herbicides, ce qui est crucial pour maintenir les niveaux de production des cultures .

Utilisation dans la culture du chanvre

L'EPA a établi des tolérances aux pesticides pour l'éthalfluralin sur le chanvre, marquant son importance dans la culture de cette plante .

Destin environnemental

Le destin environnemental de l'éthalfluralin a été étudié, les résultats indiquant qu'il se dissipe en se liant aux particules du sol et en se dégradant à la fois en aérobie et en anaérobie .

Désherbage en agriculture

L'éthalfluralin est utilisé sous le nom commercial Sonalan® HFP Herbicide pour la lutte contre les graminées annuelles et les mauvaises herbes à feuilles larges en agriculture .

Mécanisme D'action

Target of Action

Ethalfluralin, a dinitroaniline herbicide, primarily targets the tubulin proteins in plants . These proteins are crucial for the formation of microtubules, which are essential components of the cell’s cytoskeleton and play a vital role in cell division . This compound also targets the Transient receptor potential cation channel subfamily A member 1 .

Mode of Action

This compound acts as a microtubule inhibitor . By binding to tubulin proteins, it prevents the formation of microtubules, thereby inhibiting mitotic cell division in the tips of roots and shoots . This disruption of normal cell division prevents the emergence of sensitive seedlings treated with this compound .

Biochemical Pathways

This compound affects several biochemical pathways. It induces apoptotic cell death by causing an imbalance in calcium homeostasis . It also decreases the mitochondrial membrane potential (ΔΨm) and impairs mitochondrial respiration by downregulating the mitochondrial respiratory complex-related genes . Furthermore, this compound activates endoplasmic reticulum stress signals and autophagy pathways .

Pharmacokinetics

This compound is a pre-plant soil-applied herbicide with low aqueous solubility and high volatility .

Result of Action

The action of this compound leads to several molecular and cellular effects. It inhibits the viability, proliferation, and migration of cells . It also increases the phosphorylation of P38 MAPK and NF-κB, and suppresses the PI3K/AKT signaling pathway . These effects impede the viability and mitochondrial function in cells .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, its volatility and persistence in soil systems can be affected by factors such as temperature, moisture, and soil type . .

Safety and Hazards

Propriétés

IUPAC Name |

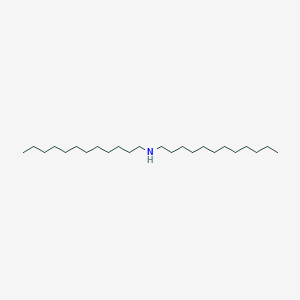

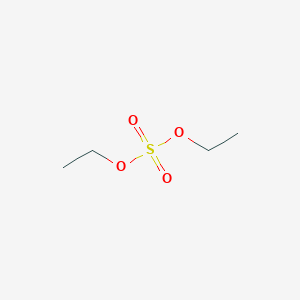

N-ethyl-N-(2-methylprop-2-enyl)-2,6-dinitro-4-(trifluoromethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14F3N3O4/c1-4-17(7-8(2)3)12-10(18(20)21)5-9(13(14,15)16)6-11(12)19(22)23/h5-6H,2,4,7H2,1,3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTFJIKYUEPWBMS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC(=C)C)C1=C(C=C(C=C1[N+](=O)[O-])C(F)(F)F)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14F3N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8032386 | |

| Record name | Ethalfluralin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8032386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

333.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Yellow solid with a mild odor of amines; [HSDB] Yellow to orange solid; Emulsifiable concentrate (~33% active ingredient): yellowish orange liquid; [EFSA] | |

| Record name | Ethalfluralin | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9449 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

Decomposes at 256 °C | |

| Record name | ETHALFLURALIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7545 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

In acetone, acetonitrile, benzene, chloroform, dichloromethane, xylene >500, methanol 82-100 (all in g/L, 25 °C), In water, 0.3 mg/L at 25 °C | |

| Record name | ETHALFLURALIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7545 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.0000878 [mmHg], 8.8X10-5 mm Hg at 25 °C | |

| Record name | Ethalfluralin | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9449 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | ETHALFLURALIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7545 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Yellow crystalline solid | |

CAS RN |

55283-68-6 | |

| Record name | Ethalfluralin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=55283-68-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethalfluralin [ANSI:BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055283686 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenamine, N-ethyl-N-(2-methyl-2-propen-1-yl)-2,6-dinitro-4-(trifluoromethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethalfluralin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8032386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethalfluralin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.131 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHALFLURALIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/51DKA727XQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ETHALFLURALIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7545 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

55-56 °C | |

| Record name | ETHALFLURALIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7545 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the primary mode of action of ethalfluralin?

A1: this compound primarily acts by inhibiting cell division in susceptible plants. [] It disrupts microtubule formation, which are essential for cell division, leading to the arrest of the cell cycle at metaphase. [, ]

Q2: What are the downstream effects of this compound on plant growth?

A2: this compound's inhibition of cell division results in stunted root and shoot growth in susceptible plants. [, , ] Studies on oat (Avena sativa L.) showed that this compound significantly reduced cell elongation in coleoptiles and caused abnormal cell development in root tips. []

Q3: What is the molecular formula and weight of this compound?

A3: this compound's molecular formula is C12H16F3N3O4, and its molecular weight is 321.27 g/mol.

Q4: Is there spectroscopic data available for this compound?

A4: Yes, gas chromatography coupled with mass spectrometry (GC-MS) is a common technique used to identify and quantify this compound residues in various matrices, including crops. []

Q5: How does soil organic matter affect this compound activity?

A5: Research shows that soil organic matter can reduce the herbicidal activity of this compound. [] Higher organic matter content in the soil leads to increased I50 (50% inhibition) values for weed growth parameters, suggesting a decrease in efficacy. []

Q6: Does rainfall impact the efficacy of this compound?

A6: Yes, rainfall can influence this compound's effectiveness. Heavy rainfall after application, especially in low organic matter soils, can increase the risk of crop injury. [] Additionally, rainfall events are associated with increased volatility losses of this compound from the soil. []

Q7: How does this compound's structure relate to its herbicidal activity?

A7: this compound belongs to the dinitroaniline herbicide family. The dinitroaniline group is crucial for its activity, specifically by affecting microtubule formation. [] Studies with trifluralin-resistant green foxtail revealed cross-resistance to this compound, indicating a shared mode of action among dinitroanilines. []

Q8: What is the impact of different application methods on this compound efficacy?

A8: this compound can be applied preplant incorporated (PPI) or preemergence (PRE). Research shows that it is generally more injurious to crops like peanuts when applied PPI, especially at higher rates. [] Studies have explored alternative application methods, such as incorporating this compound granules with conservation tillage methods in soybeans, demonstrating comparable weed control to conventional tillage. []

Q9: Are there regulations regarding the use of this compound?

A9: Yes, the use of this compound is regulated, and maximum residue limits (MRLs) have been established for various crops. [] Analytical methods, like GC-MS, are used to monitor this compound residues in food and feed to ensure compliance with safety standards. []

Q10: How is this compound absorbed and translocated in plants?

A10: this compound can be absorbed by both roots and shoots of plants. [, ] Studies using 14C-labeled this compound in cucumber (Cucumis sativus) showed that the herbicide is absorbed from nutrient solution and translocated to all plant parts. [] Topical application to cucumber stems resulted in acropetal translocation, while basipetal movement was limited. []

Q11: What is the efficacy of this compound in controlling different weed species?

A11: this compound effectively controls a broad spectrum of weeds, but its efficacy varies depending on the weed species, rate, application method, and environmental factors.

- Effective Control: this compound, alone or in combination with other herbicides, effectively controls various weed species, including common lambsquarters (Chenopodium album), redroot pigweed (Amaranthus retroflexus), green foxtail (Setaria viridis), volunteer oat (Avena sativa), goosegrass (Eleusine indica), smooth pigweed (Amaranthus hybridus), rice flatsedge (Cyperus iria), and Texas panicum (Panicum texanum). [, , , , , , , ]

- Moderate Control: this compound provides moderate control of hairy nightshade (Solanum sarrachoides), depending on the rate and combination with other herbicides. [] It also showed moderate efficacy against common ragweed (Ambrosia artemisiifolia) in some studies. [, ]

- Less Effective Control: this compound alone may not provide satisfactory control of yellow nutsedge (Cyperus esculentus) and often requires tank-mixing with other herbicides for adequate control. [, , , , , ]

Q12: Is there evidence of resistance to this compound in weed populations?

A12: Yes, research indicates the development of trifluralin-resistant green foxtail (Setaria viridis) biotypes. [] These resistant biotypes also exhibit cross-resistance to this compound, suggesting a common resistance mechanism within the dinitroaniline herbicide family. []

Q13: What is the environmental fate of this compound?

A13: this compound can be lost from the environment through various processes, including volatilization, degradation, and runoff.

- Volatility: this compound is moderately volatile, and losses to the atmosphere are significant, especially after rainfall events on dry soil. []

- Runoff and Erosion: this compound can be transported in runoff water and eroded soil, particularly from sloped land. [] Its losses through these processes are influenced by factors like rainfall intensity, slope gradient, and soil properties. []

Q14: What are some alternative herbicides that can be used in place of this compound?

A14: Many alternative herbicides are available with varying modes of action, offering control of a broad spectrum of weeds. The choice of herbicide depends on the specific weed spectrum, crop tolerance, and environmental considerations.

- Alternative Herbicides: Some commonly used alternatives mentioned in the provided research include S-metolachlor, dimethenamid, pendimethalin, trifluralin, clomazone, halosulfuron, imazapic, imazethapyr, and glufosinate. [, , , , , , , , , , , , , , , , , , , ]

- Combination with Alternatives: Often, a combination of herbicides with different modes of action is more effective in controlling a wider range of weeds and delaying herbicide resistance development. [, , , , , , , , , , , , ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1R,2R,3S,4S)-1,4-Dimethyl-7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylic acid](/img/structure/B166070.png)